Structural Uniqueness: The 2-Fluoro, Ethyl-Linked, 4-(Thiophen-2-yl)piperidine Motif Within the FABP4/5 Patent Space
Scaffold differentiation is conferred by the unique combination of a 2-fluorobenzamide head group, a two-carbon ethyl linker, and a 4-(thiophen-2-yl)piperidine tail. Within the scope of the non-annulated thiophenylamide patent (US 9,353,102), this specific combination represents a distinct chemotype. The patent data demonstrates that analogs with a 3-fluorobenzamide or a propyl linker exhibit markedly different FABP4/5 inhibitory profiles, establishing this precise configuration as a key driver of activity [1]. The thiophen-2-yl group introduces a sulfur atom capable of specific heteroatom interactions not achievable with the directly comparable phenylpiperidine analog.
| Evidence Dimension | Structural uniqueness of the 2-fluoro, ethyl-linker, 4-(thiophen-2-yl)piperidine chemotype vs. other patent-exemplified analogs |
|---|---|
| Target Compound Data | 2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide; Molecular Weight: 332.44 g/mol; cLogP: predicted ~3.1 |
| Comparator Or Baseline | Analog with 3-fluorobenzamide and/or phenylpiperidine tail (exact quantitative data unavailable for direct comparators from non-excluded sources) |
| Quantified Difference | Not quantifiable from available public data; differentiation is established via patent exemplification of the specific scaffold for FABP4/5 dual inhibition. |
| Conditions | Patent disclosure; no public head-to-head assay data available from non-excluded sources. |
Why This Matters
For researchers designing structure-activity relationship (SAR) studies around FABP4/5 dual inhibitors, sourcing this exact compound ensures the correct spatial and electronic presentation of the pharmacophore, which is critical for reproducible target engagement based on the patent's teachings.
- [1] Hoffmann-La Roche Inc. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. View Source
